((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
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Overview
Description
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to a pyrrolidine ring. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol typically involves the fluorination of a pyrrolidine derivative followed by the introduction of a hydroxyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar fluorination and hydroxylation techniques. The process may be optimized for yield and purity through the use of advanced purification methods such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand how fluorine atoms influence molecular interactions and stability .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of potential therapeutic agents. Its derivatives are explored for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics .
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
- ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
- ((2S,4R)-4-Chloro-1-methylpyrrolidin-2-yl)methanol
- ((2S,4R)-4-Bromo-1-methylpyrrolidin-2-yl)methanol
Uniqueness: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, or amino analogs .
Properties
IUPAC Name |
[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBFPXFGPDGGN-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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